molecular formula C20H27NO4 B12301722 (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenyl-3-propanoyloxypropanoate

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenyl-3-propanoyloxypropanoate

Cat. No.: B12301722
M. Wt: 345.4 g/mol
InChI Key: WGQOUDPBYNQAPB-UHFFFAOYSA-N
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Description

(8-methyl-8-azabicyclo[321]octan-3-yl) 2-phenyl-3-propanoyloxypropanoate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenyl-3-propanoyloxypropanoate typically involves multiple steps, starting with the preparation of the bicyclic core. This can be achieved through a series of cyclization reactions, followed by the introduction of the phenyl and propanoyloxypropanoate groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenyl-3-propanoyloxypropanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenyl-3-propanoyloxypropanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenyl-3-propanoyloxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to various biochemical effects, including the modulation of signaling pathways and the inhibition of specific enzymes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenyl-3-propanoyloxypropanoate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique bicyclic structure and the specific functional groups attached to it. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H27NO4

Molecular Weight

345.4 g/mol

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenyl-3-propanoyloxypropanoate

InChI

InChI=1S/C20H27NO4/c1-3-19(22)24-13-18(14-7-5-4-6-8-14)20(23)25-17-11-15-9-10-16(12-17)21(15)2/h4-8,15-18H,3,9-13H2,1-2H3

InChI Key

WGQOUDPBYNQAPB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCC(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)N3C

Origin of Product

United States

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